Resorcinol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

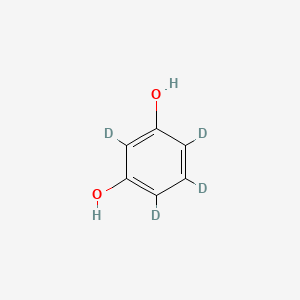

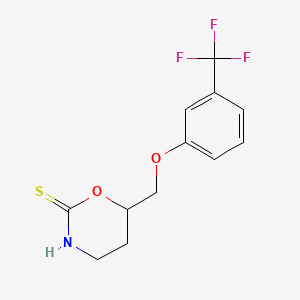

Resorcinol-d4, also known as [2H4]-Resorcinol, is a deuterated form of resorcinol, a phenolic compound. The molecular formula of this compound is C6D4(OH)2, indicating that four hydrogen atoms in the resorcinol molecule are replaced by deuterium atoms. This compound is a colorless crystal, soluble in water and some organic solvents such as ethanol and ether .

Preparation Methods

Resorcinol-d4 is typically synthesized through chemical synthesis methods. One common preparation method involves reacting naturally occurring resorcinol with deuterated hydrogen oxide (D2O) to replace hydrogen atoms with deuterium atoms . This process is carried out under controlled conditions to ensure the complete exchange of hydrogen with deuterium.

Chemical Reactions Analysis

Resorcinol-d4, like its non-deuterated counterpart, undergoes various chemical reactions typical of phenolic compounds:

Electrophilic Aromatic Substitution: The hydroxyl groups on the benzene ring direct incoming electrophiles to the ortho and para positions.

Condensation Reactions: This compound can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to quinones.

Scientific Research Applications

Resorcinol-d4 has a wide range of applications in scientific research:

Nuclear Magnetic Resonance (NMR) Experiments: This compound serves as an internal reference material to help resolve and determine the structure of other compounds.

Biology and Medicine: Its deuterated nature makes it useful in studying metabolic pathways and drug interactions.

Industry: This compound is used in the production of adhesives, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of resorcinol-d4 is similar to that of resorcinol. It exerts its effects primarily through its phenolic hydroxyl groups, which can donate electrons or hydrogen atoms. This property allows it to participate in redox reactions, acting as an antioxidant or prooxidant depending on the context . In biological systems, this compound can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .

Comparison with Similar Compounds

Resorcinol-d4 is part of the resorcinol class of compounds, which includes:

Resorcinol: The non-deuterated form, commonly used in adhesives, pharmaceuticals, and antiseptics.

2-Methylresorcinol: Similar to resorcinol but with an additional methyl group, primarily used in the hair dye industry.

Alkylresorcinols: These compounds have alkyl groups attached to the benzene ring and are used in various industrial applications.

This compound is unique due to its deuterated nature, making it particularly valuable in research applications where tracking atomic movement or studying metabolic pathways is essential.

Properties

Molecular Formula |

C6H6O2 |

|---|---|

Molecular Weight |

114.13 g/mol |

IUPAC Name |

2,4,5,6-tetradeuteriobenzene-1,3-diol |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D |

InChI Key |

GHMLBKRAJCXXBS-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)

![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)

![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)

![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)